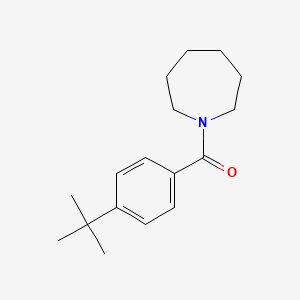

Azepan-1-yl(4-tert-butylphenyl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Azepan-1-yl(4-tert-butylphenyl)methanone is a chemical compound with the empirical formula C17H25NO . Its molecular weight is 259.39 .

Molecular Structure Analysis

The SMILES string for Azepan-1-yl(4-tert-butylphenyl)methanone isCC(C)(C)C1=CC=C(C=C1)C(N2CCCCCC2)=O . This provides a text representation of the molecule’s structure. The InChI key is YFUPZCOWKYLMEJ-UHFFFAOYSA-N , which is a unique identifier for the molecule. Physical And Chemical Properties Analysis

Azepan-1-yl(4-tert-butylphenyl)methanone is a solid . Its empirical formula is C17H25NO and its molecular weight is 259.39 .Scientific Research Applications

Pharmacology

Azepan-1-yl(4-tert-butylphenyl)methanone is utilized in pharmacological research due to its unique chemical structure. It serves as a precursor in the synthesis of various compounds that may interact with biological systems. Its role in the development of potential therapeutic agents, particularly those targeting neurological disorders, is of significant interest. The compound’s ability to cross the blood-brain barrier makes it valuable for creating central nervous system (CNS) drugs .

Organic Synthesis

In organic chemistry, this compound is employed as a building block for complex molecules. Its azepane ring, a seven-membered saturated heterocycle, is particularly useful for constructing compounds with enhanced pharmacokinetic properties. Researchers leverage its reactivity in various organic synthesis methods to produce novel materials with potential applications in drug development and materials science .

Medicinal Chemistry

Azepan-1-yl(4-tert-butylphenyl)methanone plays a pivotal role in medicinal chemistry. It is involved in the synthesis of compounds that are tested for their medicinal properties, such as analgesic, anti-inflammatory, and anti-cancer activities. The compound’s versatility allows for the exploration of new pharmacophores and the optimization of drug candidates .

Biochemistry

In biochemistry, this compound is used to study enzyme-substrate interactions and the mechanisms of action of various biochemical pathways. Its structural features make it suitable for probing the active sites of enzymes, aiding in the understanding of catalysis and enzyme inhibition. This knowledge is crucial for designing more effective and selective drugs .

Industrial Uses

Azepan-1-yl(4-tert-butylphenyl)methanone finds applications in the chemical industry as an intermediate in the synthesis of dyes, resins, and other polymers. Its robust phenyl ring and reactive ketone group contribute to the creation of materials with desired physical and chemical properties for industrial applications .

Environmental Applications

The compound’s reactivity is also explored in environmental science, particularly in the development of novel materials for pollution control and remediation. Researchers are investigating its potential use in the synthesis of absorbents or catalysts that can help in the removal of contaminants from water and soil .

Safety and Hazards

Azepan-1-yl(4-tert-butylphenyl)methanone is classified under GHS07 for safety . The hazard statement is H319, which means it causes serious eye irritation . The precautionary statements are P305 + P351 + P338, which suggest that if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do so .

properties

IUPAC Name |

azepan-1-yl-(4-tert-butylphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25NO/c1-17(2,3)15-10-8-14(9-11-15)16(19)18-12-6-4-5-7-13-18/h8-11H,4-7,12-13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFUPZCOWKYLMEJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCCCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Azepan-1-yl(4-tert-butylphenyl)methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-chlorobenzyl)-8-phenyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2441139.png)

![3-(3,5-Dimethyl-1,2-oxazol-4-yl)-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]propanamide](/img/structure/B2441140.png)

![4-butoxy-N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzamide](/img/structure/B2441143.png)

![1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)azetidin-1-yl]prop-2-en-1-one](/img/structure/B2441144.png)

![N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide](/img/structure/B2441146.png)

![Tert-butyl (2R,3S)-3-[[4-fluoro-3-(prop-2-enoylamino)phenyl]carbamoyl]-2-methylmorpholine-4-carboxylate](/img/structure/B2441147.png)

![2-[2-[[1-Oxo-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)thio]ethyl]amino]-4-thiazolyl]acetic acid ethyl ester](/img/structure/B2441149.png)

![2-(4-ethoxyphenyl)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2441150.png)

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-methylbenzamide](/img/structure/B2441152.png)

![N-(2-Cyano-3-methylbutan-2-yl)-2-(9-propan-2-yl-3,9-diazabicyclo[4.2.1]nonan-3-yl)acetamide](/img/structure/B2441153.png)